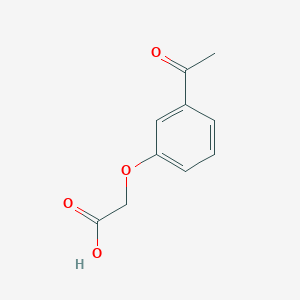

(3-Acetylphenoxy)acetic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-acetylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZJGFDUSYCVJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287237 |

Source

|

| Record name | (3-Acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-80-4 |

Source

|

| Record name | 1878-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Acetylphenoxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Acetylphenoxy)acetic Acid: A Technical Guide to a Potential Multi-Target Modulator

Abstract

(3-Acetylphenoxy)acetic acid is a synthetic organic compound that has garnered interest as a versatile intermediate in the synthesis of various biologically active molecules.[1][2] While the definitive mechanism of action for this compound itself is not extensively documented in publicly available literature, this technical guide will provide an in-depth exploration of its potential pharmacological activities by examining the well-characterized mechanisms of its derivatives and structurally related compounds. By synthesizing this information, we can construct a scientifically grounded hypothesis regarding its potential biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical scaffold.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities.[3][4] This scaffold is a key structural component in numerous pharmaceuticals and agrochemicals.[3][4] The versatility of the phenoxyacetic acid core allows for chemical modifications that can profoundly influence its pharmacokinetic and pharmacodynamic properties, leading to a wide array of therapeutic applications.

This compound, with its characteristic acetyl group at the meta-position of the phenoxy ring, serves as a valuable starting material for the synthesis of more complex molecules, including chalcones with documented antibacterial properties.[1][2] Understanding the potential intrinsic activity of this parent compound is crucial for the rational design of novel derivatives with enhanced potency and selectivity.

Postulated Mechanisms of Action Based on Derivative Studies

While direct studies on the mechanism of this compound are limited, extensive research on its derivatives provides a solid foundation for hypothesizing its potential biological targets. The primary activities observed in phenoxyacetic acid derivatives include anti-inflammatory, anticancer, and metabolic modulatory effects.

Anti-inflammatory Activity via COX-2 Inhibition

A significant number of phenoxyacetic acid derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2).[5][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[5][6]

Hypothesized Mechanism: this compound may act as a competitive inhibitor of the COX-2 enzyme. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes. The acetyl group on the phenyl ring could potentially form specific interactions within a hydrophobic pocket of the COX-2 active site, contributing to its inhibitory activity and selectivity.

Experimental Workflow for Investigating COX-2 Inhibition

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Anticancer Activity through Apoptosis Induction

Several derivatives of phenoxyacetamide, a closely related class of compounds, have demonstrated potent cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[7] The proposed mechanism for some of these derivatives involves the induction of apoptosis.

Hypothesized Mechanism: this compound could potentially induce apoptosis in cancer cells through various mechanisms, such as the inhibition of key survival proteins or the activation of pro-apoptotic pathways. The acetic acid moiety itself has been shown to induce cell death in cancer cell lines in a concentration-dependent manner.[8]

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates.

-

Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution and incubate.

-

Solubilize formazan crystals and measure absorbance to determine cell viability.[7]

-

-

Flow Cytometry for Apoptosis Analysis:

-

Treat cells with IC50 concentration of the compound.

-

Stain cells with Annexin V-FITC and Propidium Iodide.

-

Analyze cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

-

Metabolic Modulation via AMPK and PPAR Signaling

Acetic acid is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in regulating cellular energy homeostasis and lipid metabolism.[9] Furthermore, some aryloxyacetic acids have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[10][11]

Hypothesized Mechanism: The acetic acid moiety of this compound could potentially activate the AMPK pathway, leading to downstream effects on lipid synthesis and oxidation. Additionally, the overall structure might allow it to bind to and activate PPAR subtypes, influencing gene expression related to metabolic processes.

Signaling Pathway: Potential Role in Metabolic Regulation

Caption: Hypothesized metabolic regulatory pathways for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the reported activities of some of its derivatives.

| Derivative Class | Biological Activity | Target | Potency Range (IC50/EC50) | Reference |

| Phenoxyacetic Acid Hydrazones | Anti-inflammatory | COX-2 | 0.06 - 0.09 µM | [5][6] |

| Phenoxyacetamide Derivatives | Anticancer (HepG2) | Apoptosis Induction | ~1-10 µM | [7] |

| Aryloxyacetic Acids | Metabolic Regulation | PPARα/γ Agonist | Varies | [10][11] |

Conclusion and Future Directions

This compound presents a promising chemical scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on its derivatives, it is plausible that the parent compound possesses intrinsic anti-inflammatory, anticancer, and metabolic modulatory properties. The proposed mechanisms, including COX-2 inhibition, induction of apoptosis, and modulation of AMPK and PPAR signaling pathways, provide a solid framework for future investigations.

To fully elucidate the mechanism of action of this compound, a systematic approach employing the in vitro and in vivo experimental workflows outlined in this guide is recommended. Such studies will be instrumental in validating the hypothesized biological targets and paving the way for the rational design of next-generation therapeutics based on this versatile chemical entity.

References

-

Dahiya, et al. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Retrieved from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed Central. Retrieved from [Link]

-

Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway. (n.d.). Karger. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. Retrieved from [Link]

-

Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. (2014). PubMed. Retrieved from [Link]

-

Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes. (n.d.). SciSpace. Retrieved from [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). MDPI. Retrieved from [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. This compound (1878-80-4) for sale [vulcanchem.com]

- 2. This compound CAS#: 1878-80-4 [amp.chemicalbook.com]

- 3. jetir.org [jetir.org]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of (3-Acetylphenoxy)acetic Acid: A Technical Guide

This guide provides an in-depth technical exploration of the spectroscopic characteristics of (3-Acetylphenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

This compound, a bifunctional organic molecule, possesses both a carboxylic acid and a ketone functional group, tethered to a central phenoxyacetic acid scaffold. This unique combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity, and spectroscopic techniques provide the most powerful tools for this purpose. This guide will detail the expected spectroscopic data for this compound and provide the methodologies to acquire and interpret such data.

Molecular Structure and Spectroscopic Correlation

To visualize the relationship between the molecular structure and the spectroscopic data, the following diagram illustrates the key atomic numbering used for spectral assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[1]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | H of COOH |

| ~7.7 | Triplet | 1H | Ar-H |

| ~7.5 | Doublet of Doublets | 1H | Ar-H |

| ~7.4 | Triplet | 1H | Ar-H |

| ~7.2 | Doublet of Doublets | 1H | Ar-H |

| ~4.7 | Singlet | 2H | O-CH₂-COOH |

| ~2.6 | Singlet | 3H | -C(O)CH₃ |

Interpretation:

-

The downfield singlet between 10-12 ppm is characteristic of a carboxylic acid proton.[2]

-

The aromatic protons are expected in the 6.5-8.0 ppm region. Their specific shifts and coupling patterns (doublets and triplets) arise from their positions on the substituted benzene ring.

-

The singlet at approximately 4.7 ppm corresponds to the two protons of the methylene group adjacent to the ether oxygen and the carbonyl group of the acid.

-

The singlet at around 2.6 ppm is characteristic of the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (Ketone) |

| ~172 | C=O (Carboxylic Acid) |

| ~158 | Ar-C (C-O) |

| ~138 | Ar-C (C-C=O) |

| ~130 | Ar-CH |

| ~123 | Ar-CH |

| ~122 | Ar-CH |

| ~114 | Ar-CH |

| ~65 | O-CH₂-COOH |

| ~27 | -C(O)CH₃ |

Interpretation:

-

The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing at a higher chemical shift (~197 ppm) than the carboxylic acid carbon (~172 ppm).[3]

-

The aromatic carbons resonate in the 110-160 ppm range. The carbon attached to the ether oxygen will be the most downfield among the aromatic carbons.[4]

-

The methylene carbon of the acetic acid side chain is expected around 65 ppm.

-

The methyl carbon of the acetyl group will be the most upfield signal, appearing around 27 ppm.[5]

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for acquiring NMR spectra.

-

Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Insertion : Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[3]

-

Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1760 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1600, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ether and Acid) |

| ~800 | Strong | C-H bend (Aromatic out-of-plane) |

Interpretation:

-

A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[8]

-

Two distinct, strong C=O stretching absorptions are expected: one for the carboxylic acid (~1760 cm⁻¹) and another for the ketone (~1680 cm⁻¹). The exact positions can be influenced by conjugation and hydrogen bonding.[9]

-

Absorptions for aromatic C-H and C=C stretching are anticipated in their typical regions.

-

The out-of-plane C-H bending vibration in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a meta-substituted benzene, a strong absorption is expected around 810-750 cm⁻¹ and another around 690 cm⁻¹.[10][11]

Experimental Protocol: FT-IR Data Acquisition (ATR)

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Spectrum : Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of solid this compound onto the ATR crystal.[12]

-

Pressure Application : Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection : Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[13] The resulting fragmentation pattern can provide valuable structural information.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 151 | [M - COCH₃]⁺ |

| 135 | [M - OCH₂COOH]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Interpretation:

-

The molecular ion peak ([M]⁺) at m/z 194 would confirm the molecular weight of the compound.

-

A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is expected and is often the base peak in the spectrum of acetyl-containing compounds.[14]

-

Loss of a methyl radical (15 Da) from the molecular ion would result in a peak at m/z 179.

-

Cleavage of the bond between the aromatic ring and the acetyl group would lead to a fragment at m/z 151.

-

Fragmentation of the ether linkage and subsequent rearrangement can lead to various other fragment ions, providing further structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectra-analysis.com [spectra-analysis.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. rroij.com [rroij.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of (3-Acetylphenoxy)acetic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of (3-Acetylphenoxy)acetic acid, focusing on its solubility profile and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with expert insights to facilitate robust experimental design and interpretation. We will explore the theoretical underpinnings of the compound's behavior and provide detailed, actionable protocols for its empirical evaluation.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of phenoxyacetic acid, presents a chemical structure featuring a carboxylic acid, an ether linkage, and a ketone functional group.[1] This unique combination of functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] Understanding its solubility and stability is paramount for any application, from designing synthetic routes and formulating products to predicting its pharmacokinetic and toxicological profiles. This guide will provide the foundational knowledge and experimental frameworks necessary to thoroughly characterize this compound.

Solubility Profile: From Theoretical Considerations to Empirical Determination

The solubility of a compound is a fundamental property influencing its bioavailability, formulation, and reaction kinetics. The presence of both a polar carboxylic acid group and a relatively nonpolar acetylphenoxy moiety in this compound suggests a nuanced solubility profile. While the carboxylic acid group can engage in hydrogen bonding with protic solvents, the aromatic ring and ketone group contribute to its lipophilicity.

Qualitative Solubility Determination

A preliminary assessment of solubility in a range of common laboratory solvents is a critical first step. This can be achieved through a systematic qualitative analysis.[2][3][4]

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Prepare a set of test tubes, each containing approximately 25 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent from the list in Table 1, in 0.25 mL increments.

-

Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for complete dissolution.

-

Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for complete dissolution.

-

pH-Dependent Solubility: For aqueous solutions, test the pH with litmus paper to determine if the compound is acidic or basic in solution.[5] Given the carboxylic acid moiety, an acidic pH is expected.

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% w/v sodium hydroxide and 5% w/v hydrochloric acid to assess its acidic or basic character.[4]

Table 1: Common Solvents for Qualitative Solubility Assessment

| Solvent Class | Examples | Predicted Solubility of this compound |

| Non-polar | Hexane, Toluene | Low to Insoluble |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Moderate to High |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (pH-dependent in water) |

Rationale behind solvent selection: The chosen solvents span a wide range of polarities and hydrogen bonding capabilities, providing a comprehensive initial screen of the compound's solubility characteristics.[6][7][8][9]

Quantitative Solubility Determination: An HPLC-Based Approach

For precise applications, quantitative measurement of solubility is essential. A common and accurate method involves the shake-flask technique followed by quantification using High-Performance Liquid Chromatography (HPLC).[10][11][12]

Experimental Protocol: Quantitative Solubility by Shake-Flask and HPLC

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: Allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample using a validated stability-indicating HPLC method (see Section 3.2 for a model method).

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve.

Figure 2: Workflow for a forced degradation study.

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the solubility and stability of this compound. By following the detailed protocols for qualitative and quantitative solubility determination, researchers can establish a robust understanding of the compound's behavior in various solvent systems. The outlined forced degradation study, coupled with a tailored stability-indicating HPLC method, will enable the elucidation of its degradation pathways and the identification of potential liabilities. These foundational studies are indispensable for the successful development of any product or application involving this compound, ensuring its quality, safety, and efficacy.

References

- Moneeb, M. S., Elgammal, F., & Sabry, S. M. (2016). Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. Journal of Applied Pharmaceutical Science, 6(7), 001-011.

-

[Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-

-

0/11/Vapourtec-Solvent-Miscibility-Table.pdf)

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. csustan.edu [csustan.edu]

- 9. vapourtec.com [vapourtec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jchr.org [jchr.org]

Discovery and history of phenoxyacetic acid compounds

An In-depth Technical Guide to the Discovery and History of Phenoxyacetic Acid Compounds

Authored by Gemini, Senior Application Scientist

Foreword: From Plant Growth to Weed Control and Beyond

The story of phenoxyacetic acid and its derivatives is a compelling narrative of scientific inquiry, serendipity, and transformative application. It begins with fundamental botanical observations and culminates in technologies that have reshaped global agriculture and provided versatile scaffolds for modern drug discovery. This guide eschews a conventional chronological report, instead opting for a thematic exploration designed for researchers, scientists, and drug development professionals. We will dissect the foundational chemistry, trace the intellectual lineage from natural plant hormones to synthetic herbicides, elucidate the mechanisms of action, and explore the subsequent diversification of this remarkable chemical class into the pharmaceutical arena. Our focus will remain on the causality behind key discoveries and the self-validating logic of the experimental protocols that underpinned this scientific journey.

The Genesis: Phenoxyacetic Acid - A Foundational Scaffold

Phenoxyacetic acid (POA) is an organic compound that serves as the structural backbone for a vast family of biologically active molecules.[1][2] It is an O-phenyl derivative of glycolic acid, possessing both a carboxylic acid group and an aryl ether linkage.[1][3] While POA itself has limited herbicidal activity, its discovery and synthesis laid the crucial groundwork for all subsequent developments.[1]

The first reported preparation of phenoxyacetic acid dates back to 1880.[1] The synthesis is a classic example of the Williamson ether synthesis, a robust and efficient method that remains a cornerstone of industrial production today.[4] This reaction provides a clear and logical pathway for creating a diverse library of derivatives by modifying the starting phenol, a strategy that would prove immensely fruitful in the decades to follow.

Core Synthesis Protocol: Williamson Ether Synthesis of Phenoxyacetic Acid

This protocol describes the foundational reaction for producing the phenoxyacetic acid scaffold. The causality is clear: the basic conditions are essential for deprotonating the phenol to form the highly nucleophilic phenoxide anion, which then attacks the electrophilic methylene carbon of chloroacetate, displacing the chloride ion to form the ether bond.[1][5]

Materials:

-

Phenol

-

Monochloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (optional, as a co-solvent)[5]

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

Step-by-Step Methodology:

-

Prepare Sodium Chloroacetate: In a flask under an ice water bath, dissolve monochloroacetic acid in deionized water. Carefully add a 30% NaOH solution to adjust the pH to 8-9, forming sodium chloroacetate in situ.[5]

-

Prepare Sodium Phenolate: In a separate reaction vessel, dissolve NaOH in deionized water (and ethanol, if used). Slowly add the phenol to this solution while stirring. The reaction is exothermic. Stir for approximately 20 minutes to ensure complete formation of the sodium phenolate.[5]

-

Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution. Heat the mixture to reflux (approximately 100-102°C) for several hours (e.g., 5 hours) to drive the reaction to completion.[4][5]

-

Acidification and Precipitation: Cool the reaction mixture to room temperature. Slowly acidify the mixture with dilute HCl to a pH of 1-2.[5] Phenoxyacetic acid, being poorly soluble in acidic aqueous solution, will precipitate out as a white solid.

-

Purification: Filter the crude product and wash it with dilute HCl to remove any unreacted salts.[5] For higher purity, the crude product can be recrystallized from hot water. This self-validating step ensures that the final product meets a high standard of purity, which can be confirmed by measuring its melting point (98–99 °C)[1].

-

Characterization: Confirm the identity of the final product using analytical techniques such as 1H NMR and Mass Spectrometry to validate the expected molecular structure.[5]

The Spark: Early Auxin Research and the Search for Synthetic Analogues

The true potential of phenoxyacetic acids was unlocked within the context of plant biology. In the late 19th and early 20th centuries, scientists like Charles Darwin, Peter Boysen Jensen, and Frits Went conducted seminal experiments demonstrating that a chemical messenger, or "hormone," produced in the tips of plants, was responsible for regulating growth and tropisms (directional growth in response to stimuli like light and gravity).[6][7][8][9]

This substance was eventually isolated and identified as indole-3-acetic acid (IAA), the primary natural auxin in plants.[7] IAA controls critical processes like cell enlargement, division, and overall plant development.[10][11] However, IAA is metabolically unstable, making it unsuitable for large-scale agricultural application. This limitation created a clear scientific objective: to discover synthetic molecules that could mimic the action of IAA but with enhanced stability and potency. This objective was the driving force behind the investigation of phenoxyacetic acid derivatives.

Sources

- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Page loading... [guidechem.com]

- 5. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin - Wikipedia [en.wikipedia.org]

- 8. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin: The First Major Phytohormone to be Discovered : Plantlet [plantlet.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. cdn.nufarm.com [cdn.nufarm.com]

Potential therapeutic targets of (3-Acetylphenoxy)acetic acid

An In-Depth Technical Guide to the Investigation of (3-Acetylphenoxy)acetic acid as a Modulator of Novel Therapeutic Targets

Abstract

This compound is a structurally intriguing molecule belonging to the diverse class of phenoxyacetic acid derivatives. While its primary documented use is as a synthetic precursor for antibacterial chalcones, the broader phenoxyacetic acid scaffold is present in numerous compounds with significant pharmacological activities, including anti-inflammatory, analgesic, and metabolic-modulating effects.[1] This guide presents a structured, multi-pronged research framework for the comprehensive evaluation of this compound's therapeutic potential. We hypothesize and provide a detailed investigational plan for three distinct and high-value therapeutic targets: Cyclooxygenase-2 (COX-2), Fatty Acid Amide Hydrolase (FAAH), and bacterial enzyme systems. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to unlock the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of various therapeutic agents.[1] Derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antihistamines.[1] Recent research has expanded their potential applications, with analogues showing activity as selective COX-2 inhibitors, Peroxisome Proliferator-Activated Receptor (PPAR) agonists, and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists.[2][3][4][5][6]

This compound's known role in the synthesis of chalcones with antibacterial properties provides a compelling, albeit indirect, starting point for investigation.[7][8][9] Chalcones, as α,β-unsaturated ketones, exhibit a wide range of biological activities, and their synthesis from this compound suggests that the parent molecule may possess inherent bioactivity or serve as a superior template for derivatization.

This guide moves beyond the compound's current application as a reagent and proposes a systematic exploration of its potential as a direct therapeutic agent. We will detail the investigation of three plausible molecular targets, chosen for their therapeutic relevance and the documented activity of structurally related compounds.

Target I: Cyclooxygenase-2 (COX-2) — A Precision Anti-Inflammatory Approach

Scientific Rationale

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6][7] While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibition offers the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[7] Numerous phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating the scaffold's suitability for targeting this enzyme.[6][7] The structural features of this compound warrant its investigation as a novel COX-2 modulator.

Experimental Workflow for COX-2 Target Validation

A tiered approach is recommended to efficiently evaluate the compound's effect on COX-2. The workflow progresses from direct enzyme interaction to cellular activity, confirming both target engagement and functional outcome.

Caption: Workflow for validating this compound as a FAAH inhibitor.

Key Experimental Protocols

-

Objective: To determine the IC50 of this compound against FAAH.

-

Materials: Rat liver microsomes (as a source of FAAH), [³H]-Anandamide, scintillation cocktail, assay buffer, URB597 (positive control).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In microcentrifuge tubes, pre-incubate the rat liver microsome preparation with the compound or control for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]-Anandamide substrate and incubate for a further 15 minutes.

-

Stop the reaction by adding an equal volume of activated charcoal slurry to bind unhydrolyzed substrate.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer the supernatant (containing the hydrolyzed [³H]-ethanolamine product) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Objective: To confirm that FAAH inhibition by the compound leads to an increase in endogenous anandamide levels in cells.

-

Materials: Neuroblastoma cell line (e.g., N2a), cell culture reagents, this compound, internal standard (AEA-d8), LC-MS/MS system.

-

Procedure:

-

Culture N2a cells to confluency.

-

Treat cells with the test compound at various concentrations for 4 hours.

-

Harvest the cells and perform lipid extraction using a two-phase solvent system (e.g., chloroform/methanol/water). Spike with the internal standard (AEA-d8) prior to extraction.

-

Dry the organic phase under nitrogen and reconstitute in a suitable solvent.

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of anandamide relative to the internal standard.

-

Compare the anandamide levels in treated cells to vehicle-treated controls.

-

Data Interpretation and Next Steps

| Compound | FAAH IC50 (µM) | Cellular AEA Fold Increase (at 10 µM) |

| This compound | 0.8 | 5.2 |

| URB597 (Control) | 0.05 | 8.5 |

| Table 2: Hypothetical results for FAAH inhibition assays. |

Demonstration of potent enzymatic inhibition that translates to a significant increase in cellular anandamide levels would be a strong indicator of target engagement. [10]A selective profile from ABPP would confirm the compound's specificity and de-risk potential off-target effects, making it a strong candidate for advancement into in vivo models of pain and inflammation.

Target III: Bacterial Processes — A Scaffold for Novel Antimicrobials

Scientific Rationale

The use of this compound to synthesize chalcones with antibacterial activity is a key starting point. [7]This implies that either the core scaffold is amenable to creating antibacterial pharmacophores, or it possesses intrinsic antibacterial properties. Phenolic acids and their derivatives are known to exert antimicrobial effects through various mechanisms, including cell membrane disruption and enzyme inhibition. [11]We propose a systematic evaluation of the compound's antibacterial activity, followed by an investigation into a specific, validated bacterial target such as Enoyl-ACP Reductase (FabI), a critical enzyme in bacterial fatty acid synthesis.

Experimental Workflow for Antibacterial Target Validation

The workflow begins with broad screening to identify susceptible bacterial species and then narrows down to target identification and validation.

Caption: Workflow for evaluating the antibacterial potential of this compound.

Key Experimental Protocols

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacteria.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, resazurin (viability indicator).

-

Procedure:

-

In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

-

Inoculate each well with a standardized bacterial suspension (final concentration ~5x10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity. Optionally, add resazurin and incubate for a further 2-4 hours; a color change from blue to pink indicates viable bacteria.

-

-

Objective: To assess the direct inhibitory effect of the compound on the FabI enzyme.

-

Materials: Purified recombinant S. aureus FabI, NADPH, crotonoyl-CoA (substrate), assay buffer.

-

Procedure:

-

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH by FabI.

-

Add assay buffer, NADPH, and various concentrations of the test compound to a 96-well UV-transparent plate.

-

Add the FabI enzyme and incubate for 10 minutes.

-

Initiate the reaction by adding the substrate, crotonoyl-CoA.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes.

-

Calculate the reaction rate and determine the IC50 of the compound.

-

Data Interpretation and Next Steps

| Bacterial Strain | MIC (µg/mL) |

| S. aureus ATCC 29213 | 8 |

| E. coli ATCC 25922 | >128 |

| P. aeruginosa ATCC 27853 | >128 |

| Table 3: Hypothetical MIC data showing selective activity against Gram-positive bacteria. |

An MIC value below 16 µg/mL against specific strains, particularly Gram-positives like S. aureus, would be considered a promising result. [9]If the compound also demonstrates potent inhibition of a key bacterial enzyme like FabI, this would provide a strong, mechanistically-backed rationale for initiating a medicinal chemistry program to optimize its antibacterial properties.

Conclusion and Strategic Outlook

This technical guide outlines a comprehensive, hypothesis-driven framework for evaluating the therapeutic potential of this compound. By systematically investigating its effects on three distinct and high-value targets—COX-2, FAAH, and bacterial enzymes—researchers can efficiently profile its bioactivity and determine the most promising path for further development. The detailed workflows and protocols provided herein are designed to ensure scientific rigor and generate high-quality, interpretable data. Positive findings in any of these areas would serve as a strong foundation for lead optimization, advanced preclinical studies, and ultimately, the development of a novel therapeutic agent.

References

-

Sandham, D. A., et al. (2007). 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(15), 4347-4350. [Link]

-

Norman, M. H., et al. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 54(20), 7299-7317. [Link]

-

Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350. [Link]

-

Pippel, J., et al. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. ChemMedChem, 2(5), 641-654. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 390. [Link]

-

Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Semantic Scholar. [Link]

-

Maltarollo, V. G., et al. (2016). Understanding Ppar-δ Affinity and Selectivity Using Hologram Quantitative Structure–Activity Modeling, Molecular Docking and Grid Calculations. Future Medicinal Chemistry. [Link]

-

Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2402. [Link]

-

Liu, K., et al. (2012). Benzodiazepinone Derivatives as CRTH2 Antagonists. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]

-

Patel, R., et al. (2017). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. TSI Journals. [Link]phenyl124dichlorophenylprop2en1one-for-biological-appl.pdf)

-

Duggan, K. C., et al. (2010). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 285(39), 29949-29957. [Link]

-

Sandham, D. A., et al. (2007). 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Figshare. [Link]

-

Al-Ostath, A. I., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(20), 7111. [Link]

-

Shen, X., et al. (2021). A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics. Frontiers in Microbiology, 12, 755985. [Link]

-

Wikipedia contributors. (2024). Penicillin. Wikipedia. [Link]

-

Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]

-

Fokunang, C. N., et al. (2015). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 7(5), 347-359. [Link]

-

D'souza, C. J., & D'souza, C. P. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. [Link]

-

Zarrow, E. H., et al. (2003). A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. Journal of Pharmacology and Experimental Therapeutics, 307(1), 133-141. [Link]

-

Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]

-

Shaharyar, M., et al. (2007). Discovery of Novel Phenoxyacetic Acid Derivatives as Antimycobacterial Agents. Archiv der Pharmazie - Chemistry in Life Sciences, 340(11), 583-586. [Link]

-

Lukacs, N. W., et al. (2008). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(5), L835-L843. [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

-

Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Drug Development Research, 69(5), 267-285. [Link]

-

Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Drug Development Research, 69(5), 267-285. [Link]

-

Jin, B. T., et al. (2011). Synthesis of new chalcone derivatives containing a rhodanine-3-acetic acid moiety with potential anti-bacterial activity. European Journal of Medicinal Chemistry, 46(1), 235-240. [Link]

-

Jhaveri, M. D., et al. (2008). Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain. British Journal of Pharmacology, 155(6), 932-941. [Link]

-

Singh, U. P., et al. (2010). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]

-

Kumar, R., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Chalcone Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 610-613. [Link]

-

Silvestri, C., et al. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 25(11), 2639. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. journaljpri.com [journaljpri.com]

- 9. Synthesis of new chalcone derivatives containing a rhodanine-3-acetic acid moiety with potential anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics [frontiersin.org]

In Silico Modeling of (3-Acetylphenoxy)acetic acid Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the in silico methodologies for investigating the interactions of (3-acetylphenoxy)acetic acid, a synthetic compound with potential therapeutic applications. As researchers and drug development professionals, understanding the molecular interactions of novel compounds is paramount. This document offers a detailed, practical framework for leveraging computational tools to predict protein targets, elucidate binding mechanisms, and guide further experimental validation.

Introduction to this compound and In Silico Modeling

This compound is a small molecule that has been identified as a useful reagent in the synthesis of chalcones with antibacterial activity. Its core structure, a phenoxyacetic acid derivative, is found in various biologically active compounds, suggesting its potential for broader therapeutic applications. To explore this potential, in silico modeling offers a rapid and cost-effective approach to identify and characterize its interactions with biological macromolecules.

Computational, or in silico, drug design encompasses a variety of techniques that utilize computer simulations to predict the binding of small molecules to protein targets. These methods are instrumental in modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing. This guide will focus on a logical workflow, from target identification to detailed interaction analysis, providing both the theoretical basis and practical steps for implementation.

Predicting Biological Targets: A First Step into the Mechanism of Action

Before delving into detailed interaction studies, it is crucial to identify potential protein targets of this compound. Without this, any modeling effort would be speculative. Web-based tools that leverage the vast amount of existing bioactivity data can provide robust predictions based on the chemical structure of a query molecule.

SwissTargetPrediction is a powerful online tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known bioactive ligands[1][2][3][4][5]. By inputting the SMILES (Simplified Molecular Input Line Entry System) string of this compound, we can generate a ranked list of potential human protein targets.

SMILES string for this compound: CC(=O)c1cccc(c1)OCC(=O)O[6]

The following table summarizes the top predicted protein classes for this compound from SwissTargetPrediction.

| Target Class | Probability | Representative Human Targets |

| Nuclear Receptors | High | Peroxisome proliferator-activated receptor alpha (PPARA) |

| Enzymes | High | Fatty acid amide hydrolase (FAAH) |

| Enzymes | Moderate | Acetylcholinesterase (ACHE) |

Based on these predictions, this guide will focus on three representative human proteins for subsequent in silico analysis:

-

Peroxisome proliferator-activated receptor alpha (PPARA): A key regulator of lipid metabolism and a target for drugs treating dyslipidemia[7].

-

Fatty acid amide hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids, making it a target for pain and inflammation[8][9].

-

Acetylcholinesterase (AChE): A critical enzyme in the nervous system and a target for Alzheimer's disease therapies[10][11][12][13][14].

Molecular Docking: Simulating the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design, providing insights into the binding mode and affinity.

Molecular Docking Workflow

The following diagram illustrates the general workflow for molecular docking.

Caption: A generalized workflow for molecular docking.

Detailed Protocol: Docking of this compound to PPARA

This protocol outlines the steps for docking this compound into the ligand-binding domain of human PPARA using AutoDock Vina, a widely used open-source docking program.

Step 1: Obtain and Prepare the Protein Structure

-

Download the crystal structure of the human PPARA ligand-binding domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6KXY [15]. This structure is co-crystallized with a synthetic agonist.

-

Use a molecular visualization tool such as UCSF Chimera or PyMOL to prepare the protein.[4][5] This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogens.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Saving the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

-

Step 2: Prepare the Ligand

-

Obtain the 3D structure of this compound. This can be done by converting its SMILES string to a 3D format using a tool like Open Babel.

-

Prepare the ligand for docking. This includes:

-

Generating a low-energy 3D conformation.

-

Assigning rotatable bonds.

-

Saving the ligand in the PDBQT format.

-

Step 3: Define the Binding Site and Run Docking

-

Identify the binding site on PPARA. In the case of PDB ID 6KXY, this can be inferred from the position of the co-crystallized ligand.

-

Define a "grid box" that encompasses the binding site. This box specifies the search space for the docking algorithm. The center and dimensions of the box are critical parameters.

-

Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

Step 4: Analyze the Results

-

AutoDock Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in complex with the protein using a molecular graphics program.

-

Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like Discovery Studio Visualizer can aid in this analysis.

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows for the assessment of the stability of the binding pose and a more detailed characterization of the intermolecular interactions.

Molecular Dynamics Workflow

The following diagram outlines the key stages of an MD simulation for a protein-ligand complex.

Caption: A typical workflow for a molecular dynamics simulation.

Detailed Protocol: MD Simulation of the FAAH-(3-Acetylphenoxy)acetic acid Complex

This protocol provides a general outline for performing an MD simulation of the FAAH-(3-Acetylphenoxy)acetic acid complex using GROMACS, a versatile and widely used MD software package.

Step 1: System Preparation

-

Start with the docked complex of FAAH and this compound obtained from the molecular docking step. For FAAH, a suitable crystal structure is PDB ID: 3QJ8 [16].

-

Choose a force field for the protein (e.g., AMBER, CHARMM) and generate the protein topology.

-

Generate the topology and parameters for the ligand. This is a critical step and may require the use of tools like the CHARMM General Force Field (CGenFF) server.

-

Combine the protein and ligand topologies.

-

Place the complex in a simulation box (e.g., a cubic or dodecahedron box) and solvate it with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the system.

Step 2: Simulation

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature. Position restraints are often applied to the protein and ligand heavy atoms.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.

-

-

Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) without position restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.

Step 3: Analysis

-

Analyze the trajectory to assess the stability of the simulation. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

-

Analyze the protein-ligand interactions over the course of the simulation. This can include calculating the frequency and duration of hydrogen bonds and analyzing hydrophobic contacts.

-

Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling focuses on the essential steric and electronic features of a ligand that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen large compound databases for molecules with similar features, a process known as virtual screening.

Pharmacophore Modeling Workflow

The following diagram illustrates the process of ligand-based pharmacophore modeling and its application in virtual screening.

Caption: Workflow for pharmacophore modeling and virtual screening.

Detailed Protocol: Pharmacophore-Based Virtual Screening for Acetylcholinesterase Inhibitors

This protocol describes how to generate a pharmacophore model based on the interaction of this compound with Acetylcholinesterase (AChE) and use it for virtual screening. For AChE, a relevant crystal structure is PDB ID: 4EY7 [11].

Step 1: Pharmacophore Model Generation

-

Use the docked pose of this compound in the active site of AChE as a starting point.

-

Identify the key pharmacophoric features of the ligand that are involved in interactions with the protein. These features typically include:

-

Hydrogen bond acceptors and donors

-

Hydrophobic groups

-

Aromatic rings

-

Positive and negative ionizable groups

-

-

Generate a pharmacophore model that represents the 3D arrangement of these features. Software such as LigandScout or the pharmacophore modeling tools within Discovery Studio can be used for this purpose.

-

Validate the pharmacophore model by using it to screen a small set of known AChE inhibitors and non-inhibitors (decoys). A good model should be able to distinguish between the two classes.

Step 2: Virtual Screening

-

Select a large compound database for screening (e.g., ZINC, ChEMBL).

-

Use the validated pharmacophore model as a 3D query to search the database. The screening software will identify molecules that can adopt a conformation that matches the pharmacophore features.

Step 3: Post-Screening Analysis

-

The output of the virtual screen will be a list of "hit" compounds.

-

Apply additional filters to the hit list, such as drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.

-

Perform molecular docking of the top-ranked, filtered hits into the active site of AChE to predict their binding modes and affinities.

-

The most promising candidates can then be prioritized for experimental testing.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound. By employing a combination of target prediction, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain significant insights into the potential therapeutic applications of this compound. The methodologies described herein provide a robust framework for guiding further drug discovery and development efforts. It is important to remember that in silico predictions are models of reality and should always be validated through experimental studies.

References

-

SwissTargetPrediction. (n.d.). Retrieved January 14, 2026, from [Link]

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved January 14, 2026, from [Link]

-

SwissTargetPrediction · bio.tools. (n.d.). Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2022, February 16). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. Retrieved January 14, 2026, from [Link]

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364.

- Gfeller, D., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38.

-

RCSB PDB. (2012, October 17). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Retrieved January 14, 2026, from [Link]

-

PDBj. (n.d.). PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with t... - Yorodumi. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2013, October 16). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H10O4). Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2015, April 8). 4PQE: Crystal Structure of Human Acetylcholinesterase. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2021, October 6). 7E5I: HUMAN PPAR ALPHA LIGAND BINDING DOMAIN IN COMPLEX WITH APHM6 OBTAINED BY SOAKING. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2011, April 27). 3QJ8: Crystal structure of fatty acid amide hydrolase. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2008, September 9). 2VYA: Crystal Structure of fatty acid amide hydrolase conjugated with the drug-like inhibitor PF-750. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2020, May 20). 6KXY: Human PPAR alpha ligand binding domain in complex with a synthetic agonist (compound B). Retrieved January 14, 2026, from [Link]

-

Proteopedia. (2014, May 3). Fatty acid amide hydrolase. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (p-Acetylphenoxy)acetic acid. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2020, November 11). 6KB0: X-ray structure of human PPARalpha ligand binding domain-5,8,11,14-eicosatetraynoic acid (ETYA) co-crystals obtained by soaking. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing Protein Fatty-acid amide hydrolase 1 (HMDBP02888). Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (2013, May 29). 4BCR: Structure of PPARalpha in complex with WY14643. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Phenoxyphenylacetic acid. Retrieved January 14, 2026, from [Link]

- Davis, A. M., et al. (2008). Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes. Chemical research in toxicology, 21(4), 889–900.

- Walz, A., et al. (2002). Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. Plant molecular biology, 50(3), 373–384.

Sources

- 1. SwissTargetPrediction [swisstargetprediction.ch]

- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 3. bio.tools [bio.tools]

- 4. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 8. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 9. proteopedia.org [proteopedia.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with t... - Yorodumi [pdbj.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

(3-Acetylphenoxy)acetic acid CAS number 1878-80-4

An In-depth Technical Guide to (3-Acetylphenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1878-80-4), a key organic intermediate. It is intended for researchers, chemists, and professionals in drug development and materials science. This document delves into the compound's physicochemical properties, detailed spectroscopic profile, established synthesis protocols, chemical reactivity, and known applications, with a particular focus on its role as a precursor in synthesizing biologically active molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. The guide is structured to provide not just data, but also the scientific rationale behind the experimental methodologies and data interpretation, ensuring a deep and practical understanding of this versatile chemical compound.

Physicochemical Characteristics

This compound is a solid, white to off-white crystalline powder at room temperature.[1] Its structure, featuring a carboxylic acid group, an ether linkage, and a ketone, makes it a moderately strong organic acid and a versatile building block in organic synthesis. The predicted pKa of approximately 3.10 suggests it will readily deprotonate in basic solutions, a key feature utilized in its synthesis and subsequent reactions.[1][2]

A summary of its core physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 1878-80-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | Inferred from structure |

| Molecular Weight | 194.18 g/mol | Inferred from formula |

| Appearance | White to Almost white powder/crystal | [1] |

| Melting Point | 117-121 °C | [1][2] |

| Boiling Point | 348.4±17.0 °C (Predicted) | [1] |

| Density | 1.243±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.10±0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1][3] |

Molecular Structure and Spectroscopic Profile

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.

Caption: Molecular structure of this compound.

2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.

-

Methylene Protons (-O-CH₂-): A sharp singlet around 4.6 ppm, deshielded by the adjacent oxygen atom.[4]

-

Methyl Protons (-CO-CH₃): A sharp singlet around 2.5 ppm, characteristic of a methyl ketone.

2.2. ¹³C NMR Spectroscopy The carbon NMR spectrum should display ten distinct signals:

-

Carboxylic Carbonyl (-COOH): A signal in the range of 170-180 ppm.[4]

-

Ketone Carbonyl (-CO-): A signal further downfield, typically around 195-200 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the 110-160 ppm region. The carbon attached to the ether oxygen will be the most deshielded in this group.

-

Methylene Carbon (-O-CH₂-): A signal around 65-70 ppm.

-

Methyl Carbon (-CO-CH₃): A signal in the aliphatic region, around 25-30 ppm.

2.3. Infrared (IR) Spectroscopy IR spectroscopy is highly effective for identifying the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[4]

-

C=O Stretch (Ketone): Another strong, sharp peak, typically at a slightly lower wavenumber than the acid, around 1680-1690 cm⁻¹.

-

C-O Stretch (Ether and Acid): Strong bands in the 1200-1300 cm⁻¹ region.[4]

-

C=C Stretch (Aromatic): Peaks of variable intensity around 1600 cm⁻¹.[4]

2.4. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, m/z = 45) and the loss of the entire acetic acid side chain (-CH₂COOH, m/z = 59), leading to significant fragments.